![molecular formula C18H16ClN3OS B2657412 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 688337-13-5](/img/structure/B2657412.png)
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Molecular Structure Analysis
The molecular structure of imidazole compounds can be analyzed using techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (also known as HMS1419B19, ZINC03852680, IFLab1_002505, or 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide), focusing on six unique applications:
Antiviral Applications
This compound has shown potential in antiviral research, particularly against viruses such as the tobacco mosaic virus (TMV). The presence of the imidazole ring and the chlorophenyl group contributes to its antiviral properties, making it a candidate for further studies in developing antiviral agents .
Antifungal Properties
Research indicates that compounds with similar structures exhibit significant antifungal activity. The imidazole moiety is known for its ability to inhibit fungal growth, suggesting that this compound could be explored for antifungal applications, especially in agricultural settings to protect crops from fungal infections .
Anticancer Potential
The structural features of this compound, including the imidazole and chlorophenyl groups, are associated with anticancer activity. Studies have shown that similar compounds can inhibit the growth of tumor cells, making this compound a promising candidate for cancer research .
Antibacterial Activity
Compounds containing imidazole rings are often investigated for their antibacterial properties. This compound could be studied for its effectiveness against various bacterial strains, potentially leading to the development of new antibacterial agents .
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties. Imidazole derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases and conditions .
Neuroprotective Effects
Research on similar compounds has indicated potential neuroprotective effects. The imidazole ring is a common feature in neuroprotective agents, suggesting that this compound could be explored for its ability to protect neural cells from damage .
Herbicidal Properties
Given the structural similarities to known herbicidal compounds, this compound could be investigated for its potential use in agriculture as a herbicide. Its ability to inhibit the growth of unwanted plants could make it a valuable tool in crop management .
Photoluminescent Applications
The compound’s unique structure may also lend itself to photoluminescent applications. Compounds with imidazole rings are often studied for their fluorescence properties, which can be useful in various technological applications, including sensors and imaging .
These applications highlight the diverse potential of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-13-2-6-15(7-3-13)21-17(23)12-24-18-20-10-11-22(18)16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQVMJSGMOLKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.